molecular formula C19H11Cl6N3 B15349597 2-(4-Styrylphenyl)-4,6-bis(trichloromethyl)-s-triazine

2-(4-Styrylphenyl)-4,6-bis(trichloromethyl)-s-triazine

Cat. No.: B15349597
M. Wt: 494.0 g/mol
InChI Key: TWMGONWXQSKRMH-UHFFFAOYSA-N
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Description

1,3,5-Triazine,2-[4-(2-phenylethenyl)phenyl]-4,6-bis(trichloromethyl)- is a complex organic compound belonging to the class of triazines. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a phenylethenyl group and two trichloromethyl groups attached to the triazine ring. Triazines are widely studied due to their diverse applications in various fields, including agriculture, medicine, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine,2-[4-(2-phenylethenyl)phenyl]-4,6-bis(trichloromethyl)- typically involves multiple steps, starting with the formation of the triazine ring. One common method is the trimerization of nitriles, such as cyanogen chloride or cyanamide . The phenylethenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aryl halide reacts with an alkene in the presence of a Lewis acid catalyst . The trichloromethyl groups are often introduced via chlorination reactions using reagents like trichloromethyl chloroformate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of microwave-assisted synthesis and solid-phase synthesis are also explored to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine,2-[4-(2-phenylethenyl)phenyl]-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,5-Triazine,2-[4-(2-phenylethenyl)phenyl]-4,6-bis(trichloromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine,2-[4-(2-phenylethenyl)phenyl]-4,6-bis(trichloromethyl)- involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The phenylethenyl group may enhance binding affinity through π-π interactions with aromatic residues in proteins . The trichloromethyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine,2-[4-(2-phenylethenyl)phenyl]-4,6-bis(trichloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H11Cl6N3

Molecular Weight

494.0 g/mol

IUPAC Name

2-[4-(2-phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

InChI

InChI=1S/C19H11Cl6N3/c20-18(21,22)16-26-15(27-17(28-16)19(23,24)25)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H

InChI Key

TWMGONWXQSKRMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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